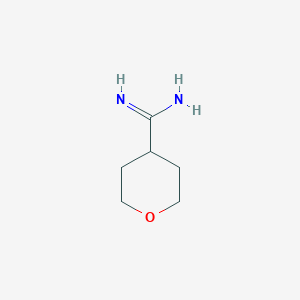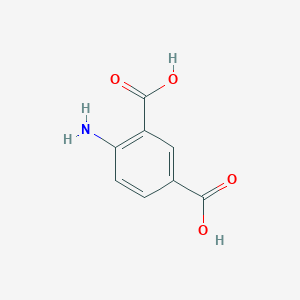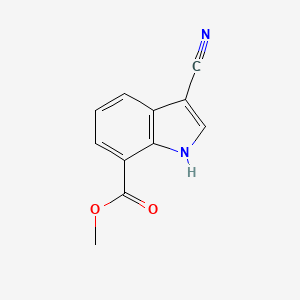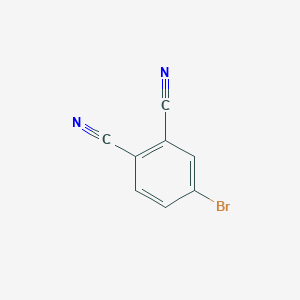
2-(Allylthio)propansäure
Übersicht
Beschreibung
2-(Allylthio)propanoic acid, also known as Allylthiourea (ATU), is an organosulfur compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. ATU is a colorless, odorless, and water-soluble compound that is highly reactive and can be used as a catalyst in a variety of reactions. ATU is a versatile compound that can be used as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds. It is also used as a reducing agent in the synthesis of organosulfur compounds. ATU has a wide range of applications in the fields of biochemistry, chemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
Chromatographie und Massenspektrometrie
2-(Allylthio)propansäure: wird in der Chromatographie und Massenspektrometrie als Bestandteil für die Probenvorbereitung und -analyse verwendet . Ihre Eigenschaften können bei der Trennung von Verbindungen helfen und die Genauigkeit massenspektrometrischer Messungen verbessern.
Biochemische Forschung
In der Biochemie wird This compound für die Proteomforschung eingesetzt, wo sie eine Rolle bei der Untersuchung der Proteinstruktur und -funktion spielen kann . Sie kann an der Synthese von Peptiden beteiligt sein oder als Baustein bei der Zusammenlagerung komplexer Proteine dienen.
Pharmazeutische Anwendungen
Diese Verbindung hat potentielle Anwendungen in der Pharmazie, insbesondere als Vorläufer bei der Synthese verschiedener Arzneimittel . Ihre strukturellen Eigenschaften ermöglichen die Herstellung von Derivaten, die in der Arzneimittelentwicklung eingesetzt werden könnten.
Materialwissenschaften
This compound: findet ihre Verwendung in den Materialwissenschaften, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Reaktivität . Sie kann ein wichtiger Bestandteil bei der Synthese von Polymeren oder anderen fortschrittlichen Materialien sein.
Umweltwissenschaften
In den Umweltwissenschaften könnte This compound bei der Analyse von Umweltproben oder bei der Entwicklung umweltfreundlicher Technologien eingesetzt werden . Ihre Rolle in der Chromatographie ist besonders relevant für die Detektion und Quantifizierung von Schadstoffen.
Landwirtschaft
Die Verbindung könnte Anwendungen in der Landwirtschaft haben, möglicherweise als Bestandteil bei der Synthese von Agrochemikalien oder als Wachstumsregulator . Ihre Auswirkungen auf die Pflanzenphysiologie könnten untersucht werden, um die Ernteerträge zu steigern oder vor Schädlingen zu schützen.
Lebensmittelindustrie
This compound: könnte auf ihre Verwendung in der Lebensmittelindustrie untersucht werden, möglicherweise als Konservierungsmittel oder Geschmacksverstärker aufgrund ihrer antimikrobiellen Eigenschaften . Ihre Rolle bei der Erhaltung der Lebensmittelqualität und -sicherheit ist ein wertvolles Forschungsgebiet.
Chemische Synthese
Schließlich ist This compound in der chemischen Synthese ein vielseitiger Baustein, der zum Aufbau einer Vielzahl chemischer Verbindungen verwendet wird . Ihre Reaktivität macht sie für die Herstellung komplexer Moleküle für verschiedene industrielle Anwendungen geeignet.
Safety and Hazards
Wirkmechanismus
- In pharmaceuticals, sodium propionate has been used in vaginal cream preparations for cervicitis, cervical tears, and post-cauterization or post-cryosurgery of the cervix. It serves as a preservative with bacteriostatic effects .
- Citric acid cycle : Propionyl-CoA can also directly enter the citric acid cycle, where it participates in energy production and biosynthetic processes .
- Impact on Bioavailability : Propanoic acid’s pharmacokinetics contribute to its availability for antimicrobial action .
- In vaginal creams, it contributes to preserving the formulation while other active ingredients facilitate wound healing and tissue repair .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
2-(Allylthio)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in oxidative stress responses and detoxification processes. For instance, it has been observed to interact with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates for detoxification. The interaction between 2-(Allylthio)propanoic acid and glutathione S-transferase enhances the enzyme’s activity, leading to increased detoxification of harmful compounds .
Cellular Effects
2-(Allylthio)propanoic acid exerts various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, 2-(Allylthio)propanoic acid enhances the cellular antioxidant response, protecting cells from oxidative damage . Additionally, it has been found to affect mitochondrial function, leading to changes in cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(Allylthio)propanoic acid involves its interaction with specific biomolecules and enzymes. One of the key interactions is with the cysteine residues of proteins, forming covalent bonds that can alter protein function. This interaction can lead to the inhibition or activation of enzymes, depending on the target protein. For example, the binding of 2-(Allylthio)propanoic acid to cysteine residues in Keap1, a negative regulator of Nrf2, results in the release and activation of Nrf2, thereby promoting the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Allylthio)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-(Allylthio)propanoic acid can lead to sustained activation of antioxidant pathways and protection against oxidative stress . The compound’s efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-(Allylthio)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range provides optimal benefits without adverse effects. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of 2-(Allylthio)propanoic acid while minimizing toxicity.
Metabolic Pathways
2-(Allylthio)propanoic acid is involved in several metabolic pathways, primarily those related to detoxification and antioxidant responses. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, enhancing their activities and promoting the detoxification of reactive oxygen species . The compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, 2-(Allylthio)propanoic acid is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 2-(Allylthio)propanoic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation, may direct 2-(Allylthio)propanoic acid to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
2-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCWQSKOWVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505006 | |
| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54680-83-0 | |
| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


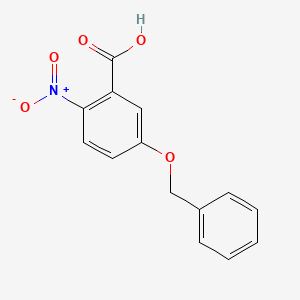


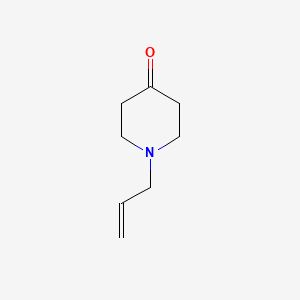
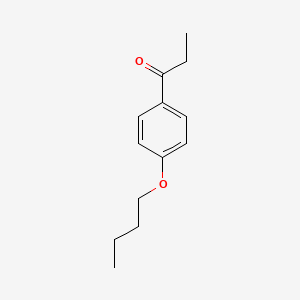
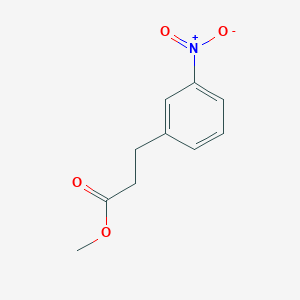
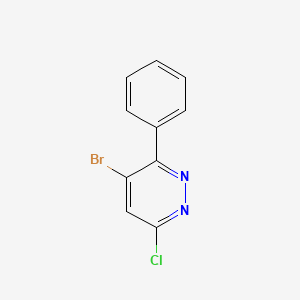
![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
